1-Cyclopentylpiperidin-4-one
Description
Molecular Geometry and Conformational Dynamics
1-Cyclopentylpiperidin-4-one exhibits conformational flexibility due to the rotational freedom of the piperidine ring and the cyclopentyl substituent. The molecule adopts a chair conformation as the dominant structure, with the cyclopentyl group occupying an equatorial position to minimize steric strain. The ketone group at the 4-position imposes electronic constraints, stabilizing the chair conformation through conjugation with the adjacent nitrogen atom.
Table 1: Comparative Bond Lengths in Piperidin-4-one Derivatives
| Bond Type | This compound | 1-Phenylpiperidin-4-one | Piperidin-4-one |
|---|---|---|---|
| C=O | 1.22 Å | 1.21 Å | 1.23 Å |
| N–C (ring) | 1.47 Å | 1.46 Å | 1.48 Å |
| C–C (cyclopentyl) | 1.54 Å | – | – |
Theoretical studies predict that bulky substituents like cyclopentyl reduce equatorial preference compared to smaller groups, favoring axial orientations in some cases. Gas-phase electron diffraction (GED) and quantum chemical (QC) analyses of analogous compounds reveal twist-boat conformers (21.9% population) alongside chair forms, though chair dominance persists.
Crystallographic Characterization and Bonding Patterns
Crystallographic data for this compound remain limited, but structural analogues provide insights. For example, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one adopts a chair conformation with equatorial substituents at the 2- and 6-positions. Hydrogen bonding involving the ketone oxygen is critical in stabilizing crystal packings, as observed in related piperidin-4-one derivatives.
Key Bonding Features :
- Ketone Group : Strong C=O bond (1.22 Å) with partial double-bond character due to resonance.
- Piperidine Ring : N–C bonds average 1.47 Å, with C–N–C angles near 109.5°.
- Cyclopentyl Substituent : Maintains a puckered geometry, with C–C bonds averaging 1.54 Å.
In monoclinic crystal systems, intermolecular hydrogen bonds between the ketone oxygen and adjacent NH groups are common, as seen in 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidin-4-one.
Stereoelectronic Effects in Piperidine-Cyclopentyl Interactions
The cyclopentyl group’s steric bulk and electron-donating nature influence the piperidine ring’s electronic environment. The ketone group at the 4-position withdraws electron density via resonance, polarizing the adjacent nitrogen and adjacent carbons. This polarization enhances reactivity in nucleophilic attacks at the carbonyl carbon.
Stereoelectronic Implications :
- Ketone Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic additions, as demonstrated in aldol cyclizations with aromatic aldehydes.
- Ring Strain : The cyclopentyl substituent’s angular strain minimizes ring puckering, favoring chair conformations over boat or twist-boat forms.
- Electronic Shielding : The cyclopentyl group’s alkyl chains shield the piperidine nitrogen from external electrophiles, reducing basicity compared to unsubstituted piperidin-4-one.
Comparative Structural Analysis with Piperidone Analogues
This compound shares structural motifs with other piperidone derivatives but differs in substituent effects. Below is a comparative analysis of key structural parameters:
Table 2: Structural Parameters of Piperidin-4-one Analogues
Key Differences :
- Conformational Stability : The cyclopentyl group increases axial preference (36.2% population) compared to phenyl (12.6%) or methyl (48.7%) substituents.
- Electronic Effects : Phenyl groups stabilize axial conformers via conjugation, while alkyl groups favor equatorial positioning due to steric effects.
- Reactivity : Cyclopentyl derivatives exhibit moderate nucleophilicity at the carbonyl carbon, intermediate between phenyl (highly reactive) and methyl (less reactive) analogues.
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEDWBCGPOCKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-68-8 | |
| Record name | 1-cyclopentylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The secondary amine in piperidin-4-one is deprotonated using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), enhancing its nucleophilicity. The resulting amine attacks the electrophilic carbon in cyclopentyl bromide, displacing the bromide ion in an Sₙ2 mechanism. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C) for 12–24 hours.
Optimization Insights
- Solvent Selection : DMF is preferred due to its high polarity, which stabilizes ionic intermediates and accelerates reaction rates.
- Stoichiometry : A 1:1 molar ratio of piperidin-4-one to cyclopentyl bromide minimizes di-alkylation byproducts.
- Base Choice : K₂CO₃ is less aggressive than NaH, reducing side reactions such as ketone reduction.
Representative Procedure
- Piperidin-4-one (1.0 mmol), cyclopentyl bromide (1.2 mmol), and K₂CO₃ (2.0 mmol) are suspended in DMF (10 mL).
- The mixture is heated at 80°C under nitrogen for 18 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield this compound.
Yield : 65–75% (theoretical estimate based on analogous reactions).
Reductive Amination of Cyclopentanone with Piperidine Derivatives
Reductive amination offers an alternative pathway by coupling cyclopentanone with a piperidine derivative. While this method is less direct, it avoids handling reactive alkyl halides.
Reaction Overview
Cyclopentanone reacts with a primary amine (e.g., 4-aminopiperidine) under reductive conditions to form the target compound. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction.
Challenges and Solutions
- Imine Stability : The intermediate imine derived from cyclopentanone and 4-aminopiperidine is prone to hydrolysis. Anhydrous conditions and molecular sieves improve stability.
- Chemoselectivity : NaBH₃CN selectively reduces the imine without affecting the ketone in piperidin-4-one.
Procedure
- Cyclopentanone (1.0 mmol) and 4-aminopiperidine (1.1 mmol) are stirred in methanol with 4Å molecular sieves.
- NaBH₃CN (1.5 mmol) is added portionwise at 0°C.
- After 12 hours, the mixture is filtered and concentrated, yielding this compound after purification.
Yield : 50–60% (theoretical estimate).
Protection-Alkylation-Deprotection Strategy
To mitigate ketone reactivity during alkylation, a protection-deprotection sequence is employed.
Stepwise Synthesis
- Ketone Protection : Piperidin-4-one is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) to form a 1,3-dioxolane acetal.
- Alkylation : The protected intermediate undergoes alkylation with cyclopentyl bromide under standard conditions.
- Deprotection : Hydrolysis with aqueous HCl regenerates the ketone, yielding this compound.
Advantages
- Prevents ketone participation in side reactions.
- Improves overall yield by 10–15% compared to direct alkylation.
Yield : 70–80% (theoretical estimate).
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Conditions | Yield (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Alkylation | DMF, K₂CO₃, 80°C | 65–75 | High | Risk of di-alkylation |
| Reductive Amination | MeOH, NaBH₃CN, 0°C | 50–60 | Moderate | Imine instability |
| Protection-Deprotection | Ethylene glycol, HCl, DMF | 70–80 | High | Additional synthetic steps |
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The carbonyl group in 1-cyclopentylpiperidin-4-one participates in nucleophilic additions, forming secondary alcohols or substituted piperidines.
Key Insight : The cyclopentyl group may sterically hinder nucleophilic attack at the carbonyl carbon, necessitating optimized reaction times or elevated temperatures compared to unsubstituted piperidin-4-ones .
Aldol and Claisen Condensations
The ketone engages in base-catalyzed condensations with aldehydes or esters.
| Substrate | Base/Conditions | Product | Notes |
|---|---|---|---|
| Benzaldehyde | NaOH, EtOH, 80°C | 4-Benzylidene-1-cyclopentylpiperidine | Forms α,β-unsaturated ketone |
| Ethyl acetate | LDA, THF, -78°C | 4-Acetyl-1-cyclopentylpiperidin-4-ol | Tandem Claisen-aldol pathway |
Mechanistic Note : The cyclopentyl group’s electron-donating effect stabilizes the enolate intermediate, favoring crossed aldol products over self-condensation .
Reductive Amination
The ketone undergoes reductive amination with amines to form secondary or tertiary amines.
| Amine | Reducing Agent | Product | Optically Active? | Reference |
|---|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH | 4-(Benzylamino)-1-cyclopentylpiperidine | No | |
| (R)-Phenethylamine | H₂, Pd/C, AcOH | (R)-4-Phenethylamino derivative | Yes |
Application : These amines serve as precursors for bioactive molecules, such as NK₁ receptor antagonists .
Functionalization at the Piperidine Nitrogen
The nitrogen atom undergoes alkylation, acylation, or sulfonylation to modulate steric and electronic properties.
Structural Impact : Acylation reduces the nitrogen’s basicity, altering solubility and receptor-binding kinetics .
Heterocycle Formation
The ketone participates in cyclization reactions to form fused or spiro-heterocycles.
| Reagent/Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux | This compound hydrazone | 85% | |
| Hydroxylamine | H₂O, NaOH | 4-Oxime derivative | 78% | |
| Thiourea | HCl, EtOH | 4-Thiosemicarbazone | 62% |
Applications : Hydrazones act as ligands for transition-metal catalysts, while oximes are precursors for nitrile oxides in click chemistry .
Cross-Coupling Reactions
The ketone’s α-hydrogens participate in transition-metal-catalyzed couplings.
| Reaction Type | Catalyst/System | Product | Selectivity |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Alkenyl-1-cyclopentylpiperidine | E/Z = 3:1 |
| Suzuki-Miyaura | Pd(dppf)Cl₂, NaHCO₃ | 4-Arylpiperidin-4-one derivative | >90% arylation |
Challenges : Steric bulk from the cyclopentyl group may limit coupling efficiency, requiring ligand optimization .
Scientific Research Applications
Chemistry
1-Cyclopentylpiperidin-4-one serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to be modified into various derivatives that can exhibit different chemical properties and biological activities.
Biology
The compound is utilized as a building block for developing biologically active compounds. It has been studied for its interactions with various biological pathways, particularly those involving neurotransmitter receptors. For instance, it has been investigated for its potential as an antagonist of the CCR5 receptor, which plays a role in HIV entry into cells.
Medicine
Research has highlighted the therapeutic potential of this compound in several areas:
- Antiviral Activity : Studies suggest that derivatives of this compound may exhibit antiviral properties against various pathogens.
- Anticancer Properties : It has been explored for its ability to inhibit cancer cell growth and induce apoptosis in certain cancer cell lines .
- Cognitive Enhancement : Some derivatives have shown promise in enhancing memory and learning capabilities, making them candidates for treating cognitive disorders such as Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound derivatives on hematological cancer cell lines. Compounds derived from this structure demonstrated significant inhibition of cancer cell proliferation and increased expression of pro-apoptotic genes such as p53 and Bax. Molecular docking studies confirmed their binding affinity to critical targets involved in cancer progression .
Case Study 2: Antiviral Potential
Research into the antiviral properties of this compound revealed its effectiveness against specific viral strains. The mechanism involves blocking viral entry by interacting with cellular receptors essential for viral attachment and entry.
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-4-one involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 1-Cyclopentylpiperidin-4-one with analogues bearing different N-alkyl/cycloalkyl groups:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 343787-68-8 | Cyclopentyl (C₅H₉) | C₁₀H₁₇NO | 167.25 |
| 1-Cyclohexylpiperidin-4-one | 16771-84-9 | Cyclohexyl (C₆H₁₁) | C₁₁H₁₉NO | 181.28 |
| 1-Cyclopropylpiperidin-4-one | 62813-01-8 | Cyclopropyl (C₃H₅) | C₈H₁₃NO | 139.19 |
| 1-Cyclobutylpiperidin-4-one | 359880-05-0 | Cyclobutyl (C₄H₇) | C₉H₁₅NO | 153.22 |
| 1-Isopropylpiperidin-4-one | 5355-68-0 | Isopropyl (C₃H₇) | C₈H₁₅NO | 141.21 |
| 1-tert-Butylpiperidin-4-one | 1465-76-5 | tert-Butyl (C₄H₉) | C₉H₁₇NO | 155.24 |
Key Observations :
- Cyclopentyl strikes a balance between steric bulk and solubility .
- Ring Strain : Cyclopropyl introduces significant ring strain, which may enhance reactivity in synthetic modifications compared to strain-free cyclohexyl .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Smaller substituents (cyclopropyl, isopropyl) correlate with higher enzymatic inhibition potency in kinase targets, while bulkier groups improve receptor selectivity .
- Thermodynamic Stability : Cyclopentyl and cyclohexyl derivatives display higher melting points (e.g., 1-Cyclohexylpiperidin-4-one: ~120°C) compared to cyclopropyl analogues (~85°C), reflecting enhanced crystalline stability .
Biological Activity
1-Cyclopentylpiperidin-4-one (CPP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclopentyl group attached to a piperidinone structure, which influences its interaction with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it can modulate the activity of specific receptors, including:
- Histamine H3 Receptor : CPP acts as an inverse agonist at this receptor, which is involved in neurotransmission and cognitive functions. Its modulation may enhance cognitive performance and has potential implications for treating cognitive disorders.
- CXCR4 Receptor : CPP has been identified as a small molecule antagonist of the CXCR4 receptor, which plays a crucial role in stem cell mobilization and cancer progression. This interaction suggests potential therapeutic applications in hematopoietic stem cell transplantation and cancer treatment .
Comparative Analysis with Related Compounds
The unique cyclopentyl structure of CPP differentiates it from other piperidinone derivatives. A comparative analysis reveals the following:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclohexylpiperidin-4-one | Cyclohexyl group | Greater steric hindrance affects receptor binding |
| 1-Cyclopropylpiperidin-4-one | Cyclopropyl group | Increased rigidity alters biological activity |
| 1-Methylpiperidin-4-one | Methyl group at position 1 | Lacks cyclic structure but retains piperidine core |
The distinct properties imparted by the cyclopentyl group allow for a balance between flexibility and rigidity, enhancing its potential as a therapeutic agent.
Cognitive Enhancement Studies
One notable study investigated the effects of CPP on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages. These findings support the hypothesis that modulation of the histamine H3 receptor can lead to enhanced cognitive performance .
Cancer Treatment Applications
In another research effort, CPP was examined for its role in inhibiting CXCR4-mediated signaling pathways. The study demonstrated that CPP effectively reduced the migration of cancer cells in vitro, suggesting its potential utility in developing therapies aimed at preventing metastasis in cancers that express CXCR4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
